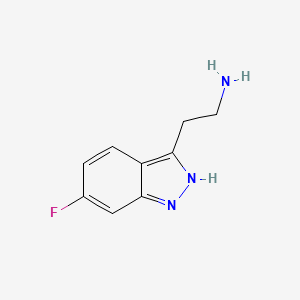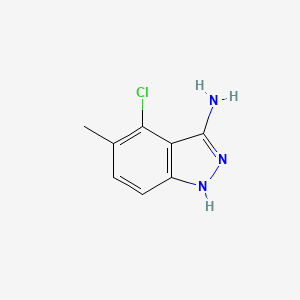
2-(tert-Butyl)-4-(hydroxymethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-4-(hydroxymethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by a tert-butyl group and a hydroxymethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-(hydroxymethyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The phenolic hydroxyl group can be reduced to a corresponding ether.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like aluminum chloride or boron trifluoride are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(tert-Butyl)-4-carboxyphenol.
Reduction: Formation of 2-(tert-Butyl)-4-(methoxymethyl)phenol.
Substitution: Formation of various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-4-(hydroxymethyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-4-(hydroxymethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing biological pathways and chemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butyl)-4-methylphenol: Similar structure but with a methyl group instead of a hydroxymethyl group.
2-(tert-Butyl)-4-ethylphenol: Contains an ethyl group in place of the hydroxymethyl group.
2-(tert-Butyl)-4-(methoxymethyl)phenol: A derivative with a methoxymethyl group.
Uniqueness
2-(tert-Butyl)-4-(hydroxymethyl)phenol is unique due to the presence of both a tert-butyl group and a hydroxymethyl group, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
85139-41-9 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-tert-butyl-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6,12-13H,7H2,1-3H3 |
InChI-Schlüssel |
SCDJGJZJYBXZRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Methyl {[methoxy(dimethyl)silyl]methyl}carbamate](/img/structure/B11912867.png)


